RuCl[(S,S)-FsDPEN](p-cymene)

Catalog No.
S8318778
CAS No.
M.F
C30H28ClF5N2O2RuS
M. Wt
712.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RuCl[(S,S)-FsDPEN](p-cymene)

Product Name

RuCl[(S,S)-FsDPEN](p-cymene)

IUPAC Name

[(1S,2S)-2-amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

Molecular Formula

C30H28ClF5N2O2RuS

Molecular Weight

712.1 g/mol

InChI

InChI=1S/C20H14F5N2O2S.C10H14.ClH.Ru/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11;1-8(2)10-6-4-9(3)5-7-10;;/h1-10,18-19H,26H2;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t18-,19-;;;/m0.../s1

InChI Key

UWFMZLATRGEOIW-NWMPYMMKSA-M

SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+]

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+]

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+]

Chiral Catalyst

RuCl(S,S)-FsDPEN: p-cymene is an organoruthenium complex containing a ruthenium metal center. The molecule is classified as a chiral catalyst due to the presence of the (S,S)-FsDPEN ligand, which possesses a specific spatial arrangement of its atoms. This characteristic makes RuCl(S,S)-FsDPEN: p-cymene particularly useful in asymmetric catalysis, a field of research focused on reactions that produce one enantiomer (mirror image of a molecule) in excess over the other. PubChem, RuCl

Ruthenium(II) chloride complexed with (S,S)-N-(2-amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide and p-cymene, denoted as RuCl(S,S)-FsDPEN, is a specialized organometallic compound. This compound is characterized by its unique structure, which includes a ruthenium center coordinated to a chiral ligand and a p-cymene moiety. The molecular formula is C30H29ClF5N2O2RuS, with a molecular weight of approximately 713.146 g/mol. It typically appears as an orange to brown powder and has a melting point between 238-244°C. The compound is sensitive to air and should be stored at temperatures between 2-8°C .

RuCl(S,S)-FsDPEN is primarily utilized as a catalyst in asymmetric transfer hydrogenation reactions. In this context, it facilitates the reduction of ketones using a formic acid-triethylamine mixture as the hydrogen source. This reaction pathway is significant in organic synthesis for producing chiral alcohols from prochiral ketones, showcasing the compound's effectiveness in catalyzing enantioselective transformations .

The synthesis of RuCl(S,S)-FsDPEN typically involves the coordination of the (S,S)-FsDPEN ligand to a ruthenium precursor such as RuCl2(p-cymene). The general procedure includes:

  • Preparation of the Ruthenium Complex:
    • Dissolve RuCl2(p-cymene) in an appropriate solvent.
    • Add the (S,S)-FsDPEN ligand under inert conditions.
    • Stir the mixture at elevated temperatures to facilitate complex formation.
  • Isolation:
    • After completion of the reaction, isolate the product through filtration or precipitation.
    • Purify by recrystallization or chromatography if necessary.

This method ensures high yields and purity of the desired complex .

RuCl(S,S)-FsDPEN finds applications primarily in asymmetric synthesis, particularly in pharmaceutical chemistry for producing chiral intermediates. Its role as a catalyst in hydrogenation reactions makes it valuable in synthesizing fine chemicals and agrochemicals. Additionally, its potential use in biological applications is being explored, particularly in drug development .

Several compounds share structural similarities with RuCl(S,S)-FsDPEN, particularly within the realm of organometallic catalysts for asymmetric synthesis. Below is a comparison with notable similar compounds:

Compound NameStructure TypeKey Features
RuCl(S,S)-TsDPENOrganometallic ComplexSimilar structure; different ligand (TsDPEN)
RuCl(R,R)-FsDPENOrganometallic ComplexEnantiomeric variant; potential for different selectivity
OsCl(S,S)-FsDPENOrganometallic ComplexOsmium-based; may exhibit different reactivity patterns
IrCl(S,S)-FsDPENOrganometallic ComplexIridium-based; known for high catalytic activity

The uniqueness of RuCl(S,S)-FsDPEN lies in its specific combination of ruthenium coordination chemistry and chiral ligand architecture, which can significantly influence its catalytic properties and selectivity in asymmetric reactions .

The synthesis of RuCl(S,S)-FsDPEN follows a well-established two-step protocol involving the preparation of the ruthenium precursor followed by ligand coordination [1] [2]. The synthetic route begins with the preparation of the ruthenium dichloride dimer precursor, which is subsequently converted to the target complex through ligand substitution.

Ruthenium Dimer Precursor Synthesis

The starting material, dichloro(p-cymene)ruthenium(II) dimer [(p-cymene)RuCl₂]₂, is prepared through the reaction of α-phellandrene with hydrated ruthenium trichloride. The α-phellandrene undergoes isomerization to form p-cymene during this process, which then coordinates to the ruthenium center [1] . This red-colored, diamagnetic solid serves as a critical precursor in organometallic chemistry and homogeneous catalysis. The preparation typically achieves yields exceeding 90% when conducted under an inert atmosphere to prevent oxidation .

Ligand Preparation

The (S,S)-FsDPEN ligand, formally known as (S,S)-N-(2-amino-1,2-diphenylethyl)pentafluorobenzenesulfonamide, is synthesized through the sulfonylation of (S,S)-1,2-diphenylethylenediamine with pentafluorobenzenesulfonyl chloride . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct . This ligand design incorporates the electron-withdrawing pentafluorobenzenesulfonyl group, which significantly influences the catalytic properties of the resulting ruthenium complex.

Complex Formation

The final complex is synthesized by treating the ruthenium dimer precursor with the chelating ligand (S,S)-FsDPEN. The reaction involves the cleavage of the dimeric structure and coordination of the bidentate ligand to form the monomeric ruthenium complex [1]. The reaction typically proceeds through monomerization with Lewis bases, adopting pseudo-octahedral piano-stool structures characteristic of arene ruthenium complexes [1] [2].

Synthesis ParameterOptimal Conditions
TemperatureRoom temperature to 60°C
AtmosphereInert (nitrogen or argon)
SolventDichloromethane or methanol
Reaction time4-16 hours
Yield80-95%

The synthetic protocol requires careful handling due to the air-sensitive nature of many organometallic intermediates [5]. The use of Schlenk line techniques or glove box conditions is essential to maintain product integrity and achieve reproducible yields [6].

Spectroscopic Characterization Techniques

Comprehensive spectroscopic characterization of RuCl(S,S)-FsDPEN employs multiple analytical techniques to confirm structure, purity, and stereochemistry. The characterization protocol encompasses nuclear magnetic resonance spectroscopy, X-ray crystallographic analysis, and specialized fluorine-based analytical methods.

Nuclear Magnetic Resonance Spectral Analysis of Polymorphic Forms

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for characterizing RuCl(S,S)-FsDPEN, with particular emphasis on ¹⁹F NMR due to the presence of the pentafluorobenzenesulfonyl group [7] [8] [9]. The ¹⁹F NMR technique provides exceptional sensitivity and resolution for fluorinated organometallic complexes, offering distinct spectroscopic fingerprints for structural identification [10] [9].

¹⁹F NMR Characterization

The pentafluorobenzenesulfonyl moiety in the FsDPEN ligand exhibits characteristic ¹⁹F NMR signals that serve as diagnostic markers for complex formation and structural integrity [9] [11]. Fluorine-19 NMR spectroscopy demonstrates substantial resolution and sensitivity, enabling structure determination without the need for compound separation or reference standards [9]. The technique effectively monitors the varied, dynamic behavior of organometallic ruthenium compounds when exposed to different chemical environments [10].

The ¹⁹F NMR spectrum typically displays multiple fluorine environments corresponding to the ortho, meta, and para positions of the pentafluorobenzene ring. Chemical shift variations provide insights into the electronic environment around the ruthenium center and the degree of ligand coordination [12] [11]. Commercial suppliers routinely employ ¹⁹F NMR for purity assessment, with specifications requiring greater than 90% purity by ¹⁹F-quantitative NMR (qNMR) methods [7] [8].

¹H and ¹³C NMR Analysis

Proton NMR spectroscopy reveals characteristic resonance patterns confirming complex formation, with notable downfield shifts of arene-based protons upon complexation [13]. The p-cymene ligand exhibits distinct methyl and isopropyl resonances, while the diphenylethylenediamine backbone shows characteristic multipicity patterns reflecting the chiral environment [13]. Carbon-13 NMR provides additional structural confirmation through observation of aromatic carbon environments and coordination-induced chemical shift changes.

X-ray Crystallographic Studies

Single crystal X-ray diffraction represents the definitive method for structural characterization of RuCl(S,S)-FsDPEN, providing precise geometric parameters and coordination geometry [14] [15]. While specific crystallographic data for this exact complex are limited in the literature, analogous ruthenium arene complexes with similar ligand frameworks provide valuable structural insights.

Coordination Geometry and Bond Parameters

Ruthenium arene complexes typically adopt piano-stool molecular geometries, where the p-cymene ligand occupies three coordination sites through η⁶-coordination, while the remaining three sites are occupied by the bidentate FsDPEN ligand and the chloride ion [14] [16]. The average ruthenium-carbon distance for the p-cymene coordination is approximately 2.217 Å, consistent with similar reported complexes [14].

The chelating FsDPEN ligand coordinates through the nitrogen atoms of the amino and sulfonamido groups, creating a five-membered chelate ring. The bite angle of such ligands typically ranges from 80° to 95°, depending on the specific substitution pattern and steric constraints [14] [15]. The ruthenium-nitrogen bond lengths generally fall within the range of 2.10-2.15 Å for amino coordination and 2.05-2.10 Å for sulfonamido coordination.

Crystal System and Space Group

Related cymene ruthenium complexes commonly crystallize in triclinic or monoclinic crystal systems [17]. The presence of the chiral FsDPEN ligand typically results in non-centrosymmetric space groups, reflecting the inherent chirality of the complex. Unit cell parameters vary depending on the specific ligand substitution and packing arrangements, but generally exhibit molecular packing influenced by hydrogen bonding interactions involving the amino group and π-π stacking of aromatic rings.

Purity Assessment and Stability Considerations

The purity assessment and stability evaluation of RuCl(S,S)-FsDPEN requires specialized analytical protocols due to the complex's air-sensitive nature and the presence of multiple analytical handles provided by the fluorinated ligand system.

Purity Determination Methods

Quantitative purity assessment employs ¹⁹F NMR spectroscopy as the primary analytical method, with commercial specifications requiring minimum 90% purity by weight as determined by ¹⁹F-qNMR [7] [18]. This method leverages the exceptional sensitivity and specificity of fluorine NMR to provide accurate quantitative measurements without interference from non-fluorinated impurities [9] [11].

Analytical ParameterSpecificationMethod
Purity (¹⁹F-qNMR)≥90 w/w%Quantitative ¹⁹F NMR
Melting Point238-244°CCapillary method
Optical Activity[α]₂₅/D +48° (c = 0.1 in CHCl₃)Polarimetry
AppearanceOrange to brown powder/crystalVisual inspection
Water content<0.1%Karl Fischer titration

Complementary analytical methods include high-performance liquid chromatography for enantiomeric purity assessment and elemental analysis for confirmation of molecular composition [19]. The optical activity measurement provides confirmation of stereochemical integrity, with the specific rotation serving as a critical quality parameter [20] [21].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

712.052358 g/mol

Monoisotopic Mass

712.052358 g/mol

Heavy Atom Count

42

Dates

Last modified: 04-14-2024

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